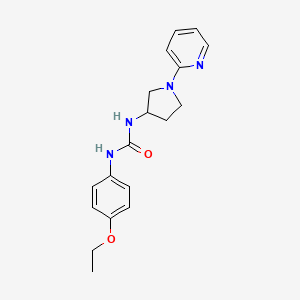

1-(4-Ethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Description

1-(4-Ethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a urea-based small molecule characterized by a 4-ethoxyphenyl group and a pyrrolidine ring substituted with a pyridin-2-yl moiety. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-2-24-16-8-6-14(7-9-16)20-18(23)21-15-10-12-22(13-15)17-5-3-4-11-19-17/h3-9,11,15H,2,10,12-13H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTDRDVFCDLDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2CCN(C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Urea Scaffold and Substitutions

The urea scaffold is a common feature in many pharmacologically active compounds. Below is a comparative analysis of key analogs:

Key Observations :

- Aromatic Substitutions : The 4-ethoxyphenyl group in the target compound offers moderate electron-donating effects compared to the chloro-CF3 group in compound 7n , which may reduce binding affinity to hydrophobic enzyme pockets but improve solubility .

- Heterocyclic Moieties : The pyridin-2-yl-pyrrolidine group provides a rigid conformation for target engagement, contrasting with the thio-linked pyridine in 7n , which introduces steric bulk and sulfur-mediated interactions .

- Polarity and Solubility: The absence of strongly polar groups (e.g., cyano in 877640-27-2) suggests the target compound may have intermediate solubility, balancing membrane permeability and aqueous bioavailability .

Research Findings and Gaps

- Biological Activity: No direct in vitro or in vivo data for the target compound are available in the provided evidence. However, urea derivatives with pyridine and pyrrolidine motifs (e.g., 7n) often exhibit kinase inhibitory activity, suggesting a plausible mechanism for further investigation .

- SAR (Structure-Activity Relationship) Insights :

- Electron-donating groups (e.g., ethoxy) on the phenyl ring may enhance binding to targets requiring π-π stacking.

- The pyridin-2-yl group’s basic nitrogen could facilitate interactions with acidic residues in enzymatic active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.